The Discovery and Synthesis of ATPase-IN-5 (Exemplified by DBeQ, a p97 ATPase Inhibitor): A Technical Guide
The Discovery and Synthesis of ATPase-IN-5 (Exemplified by DBeQ, a p97 ATPase Inhibitor): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of a potent ATPase inhibitor, exemplified by N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), a selective and reversible inhibitor of the AAA+ ATPase p97. The discovery of DBeQ emerged from a high-throughput screening campaign, followed by rigorous secondary assays to establish its selectivity and mechanism of action. This document details the discovery workflow, the chemical synthesis pathway, quantitative biological data, and the experimental protocols for key biological assays. The information is intended to serve as a comprehensive resource for researchers in the fields of drug discovery, chemical biology, and cancer biology who are interested in the development of ATPase inhibitors.
Introduction to p97 ATPase as a Therapeutic Target
The AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as valosin-containing protein (VCP), is a critical regulator of protein homeostasis.[1] It is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2] Given its central role in cellular protein quality control, and the observation that cancer cells are often under increased proteotoxic stress, p97 has emerged as a promising therapeutic target for the treatment of cancer.[3][4] Inhibition of p97's ATPase activity disrupts these essential cellular processes, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.
Discovery of DBeQ
The discovery of DBeQ was the result of a systematic high-throughput screening (HTS) effort to identify small molecule inhibitors of p97 ATPase activity. This was followed by a series of secondary assays to validate and characterize the initial hits.
High-Throughput Screening (HTS)
The initial phase of discovery involved screening a large compound library for inhibitors of recombinant p97 ATPase activity. A common method for such screens is a luciferase-based ATP detection assay, which measures the amount of ATP remaining after incubation with the ATPase. A decrease in ATP consumption indicates inhibition of the enzyme.
Secondary Assays for Hit Validation and Characterization
Promising candidates from the HTS were subjected to a battery of secondary assays to confirm their activity, determine their selectivity, and elucidate their mechanism of action. These assays included:
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In vitro ATPase Inhibition Assay: To confirm the inhibitory activity against purified p97 and to determine the IC50 value.
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Cell-Based Reporter Assays: To assess the compound's activity in a cellular context. A common reporter is the UbG76V-GFP fusion protein, a substrate of the ubiquitin-fusion degradation (UFD) pathway, which is dependent on p97. Inhibition of p97 leads to the accumulation of this fluorescent reporter.
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Selectivity Assays: To evaluate the inhibitor's specificity for p97 over other ATPases (e.g., NSF) and other cellular targets like the proteasome.
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Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to ATP. For DBeQ, this was determined to be ATP-competitive.
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Reversibility Assays: To ascertain whether the inhibitor binds reversibly or irreversibly to the target enzyme. DBeQ was found to be a reversible inhibitor.
Quantitative Data for DBeQ
The following tables summarize the key quantitative data for DBeQ's biological activity.
| Parameter | Value | Target/System | Reference |
| IC50 | 1.5 µM | p97 ATPase activity | |
| IC50 | 2.6 µM | UbG76V-GFP degradation | |
| Ki | 3.2 ± 0.4 µM | p97 (ATP-competitive) | |
| GI50 (HeLa) | 3.1 ± 0.5 µM | Cell viability | |
| GI50 (RPMI8226) | 1.2 ± 0.3 µM | Cell viability | |
| GI50 (MRC-5) | 6.6 ± 2.9 µM | Cell viability |
Table 1: In Vitro and Cellular Potency of DBeQ
| Assay Target/System | IC50 (DBeQ) | IC50 (MG132 - Proteasome Inhibitor) | Reference |
| UbG76V-GFP degradation (HeLa) | 2.6 µM | ~0.2 µM | |
| ODD-Luc degradation (HeLa) | 56 µM | Not specified | |
| Luc-ODC degradation (HeLa) | 45 µM | Not specified |
Table 2: Selectivity Profile of DBeQ in Cellular Degradation Assays
Synthesis Pathway of DBeQ
DBeQ, or N2,N4-dibenzylquinazoline-2,4-diamine, can be synthesized through a two-step process starting from commercially available anthranilic acid. The general synthetic scheme for N2,N4-disubstituted quinazoline-2,4-diamines is well-established.
Step 1: Synthesis of 2,4-dichloroquinazoline
The first step involves the formation of the key intermediate, 2,4-dichloroquinazoline. This is typically achieved in two stages:
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Formation of Quinazoline-2,4-dione: Anthranilic acid is reacted with urea at elevated temperatures to yield quinazoline-2,4-dione.
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Chlorination: The resulting quinazoline-2,4-dione is then chlorinated using a reagent such as phosphorus oxychloride (POCl3) to produce 2,4-dichloroquinazoline.
Step 2: Nucleophilic Substitution to Yield DBeQ
The second step is a nucleophilic aromatic substitution reaction. 2,4-dichloroquinazoline is reacted with benzylamine. The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the chlorine at the 2-position. By controlling the reaction conditions, sequential substitution can be achieved. For the synthesis of the symmetrically substituted DBeQ, an excess of benzylamine is used to substitute both chlorine atoms.
Experimental Protocols
p97 ATPase Activity Assay (Luminescence-based)
This assay measures the amount of ATP remaining after the enzymatic reaction, with a decrease in ATP corresponding to ATPase activity.
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Reagents:
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p97 enzyme
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Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT)
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ATP solution
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Test compound (DBeQ) dissolved in DMSO
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Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
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Procedure:
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In a 96-well or 384-well plate, add the assay buffer.
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Add the test compound at various concentrations.
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Add the p97 enzyme and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
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Initiate the reaction by adding ATP.
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Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
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Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
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Measure the luminescence signal using a plate reader. The signal is inversely proportional to the ATPase activity.
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Cell-Based UbG76V-GFP Degradation Assay
This assay monitors the degradation of a fluorescent reporter protein that is a substrate of the p97-dependent UFD pathway.
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Cell Line: A stable cell line expressing the UbG76V-GFP reporter is required (e.g., HeLa or HEK293 cells).
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Procedure (Cycloheximide Chase):
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Plate the UbG76V-GFP expressing cells in a multi-well plate and allow them to adhere overnight.
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To increase the baseline signal, you can pre-treat the cells with a proteasome inhibitor (e.g., MG132) for a short period to accumulate the GFP reporter, followed by a washout.
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Add fresh medium containing a protein synthesis inhibitor, cycloheximide (CHX), to prevent new synthesis of the reporter protein.
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Add the test compound (DBeQ) at various concentrations to the CHX-containing medium.
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Monitor the GFP fluorescence over time using a fluorescence plate reader or by flow cytometry. A decrease in fluorescence indicates degradation of the reporter.
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In the presence of an effective p97 inhibitor like DBeQ, the degradation of UbG76V-GFP will be inhibited, resulting in a sustained or higher fluorescence signal compared to the vehicle control.
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Visualizations
Discovery Workflow for DBeQ
Caption: A flowchart illustrating the discovery pipeline for the p97 ATPase inhibitor DBeQ.
Simplified p97-Mediated Protein Degradation Pathway and Inhibition by DBeQ
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
